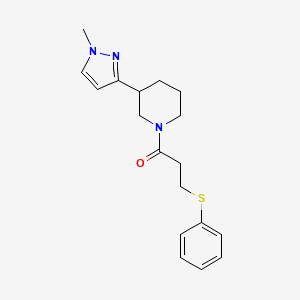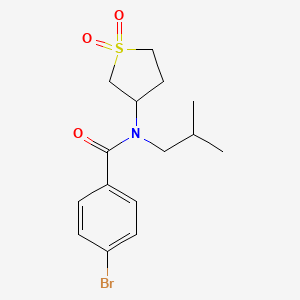![molecular formula C24H24N6O3 B2378999 2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251602-44-4](/img/structure/B2378999.png)
2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups, including a piperazine ring, a triazolo ring, and a pyridazine ring. The presence of these rings suggests that the compound may have interesting chemical properties and could potentially be used in a variety of applications, such as pharmaceuticals or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the individual rings and then connecting them together. The exact synthesis route would depend on the desired properties of the final compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings. The exact structure would depend on the arrangement of the atoms within the rings and the connections between them .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various rings. For example, the piperazine ring is known to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the various rings could affect its solubility, melting point, and other properties .Wissenschaftliche Forschungsanwendungen
Discovery and Development of Anticancer Agents
- The compound has been part of research in the development of novel anticancer agents, particularly focusing on androgen receptor downregulators in prostate cancer treatment. A study conducted by Bradbury et al. (2013) discusses the development of a clinical candidate, AZD3514, which is being evaluated in Phase I clinical trials for castrate-resistant prostate cancer (Bradbury et al., 2013).
Potential in Diabetes Treatment
- Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, evaluated for their potential as anti-diabetic medications. The study included in silico and in nitro evaluations of Dipeptidyl peptidase-4 (DPP-4) inhibition and insulinotropic activities, indicating strong inhibition potential and excellent antioxidant activity in some compounds (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antimicrobial Applications
- Bektaş et al. (2007) explored the synthesis of novel triazole derivatives, including those similar to the compound , for their antimicrobial activities. Some of these compounds were found to possess good or moderate activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antiviral Research
- Shamroukh and Ali (2008) conducted research on novel triazolo[4,3-b]pyridazine derivatives, revealing promising antiviral activity against hepatitis-A virus. One compound in particular showed a high effect on the virus compared to other tested compounds (Shamroukh & Ali, 2008).
Research in Anti-inflammatory and Analgesic Agents
- Sharma and Bansal (2016) synthesized new pyridazin-3(2H)-one derivatives for evaluating their potential as anti-inflammatory and analgesic agents. The study identified specific derivatives with good affinity for the COX-2 enzyme, indicating their potential as anti-inflammatory agents without ulcerogenic and cardiovascular side effects (Sharma & Bansal, 2016).
Wirkmechanismus
Target of action
The compound “2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one” belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives . Compounds in this class have been found to have potential inhibitory activity against certain kinases , suggesting that kinases could be a potential target of this compound.
Biochemical pathways
Kinases are involved in many cellular pathways, including cell growth, division, and death. Inhibition of kinases can therefore affect these pathways .
Result of action
The specific molecular and cellular effects of this compound would depend on its exact targets and mode of action. Kinase inhibitors can have a wide range of effects, including inducing cell death, preventing cell division, or blocking cell migration .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-33-20-9-7-19(8-10-20)27-13-15-28(16-14-27)23(31)17-29-24(32)30-22(26-29)12-11-21(25-30)18-5-3-2-4-6-18/h2-12H,13-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMSINXPSQVLCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2378917.png)

![N-(4-acetylphenyl)-3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2378919.png)
![CC(C)(C)OC(=O)N1Ccc(O)(CN=[N+]=[N-])C1](/img/structure/B2378921.png)

![3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2378924.png)
![6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2378925.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2378926.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2378930.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-3-carboxamide](/img/structure/B2378931.png)
![4-(3-fluorophenyl)-2-(4-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378932.png)


